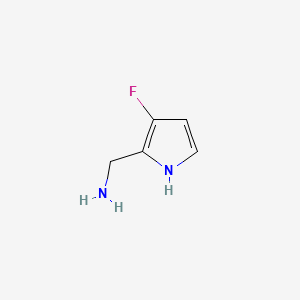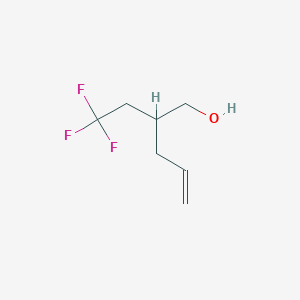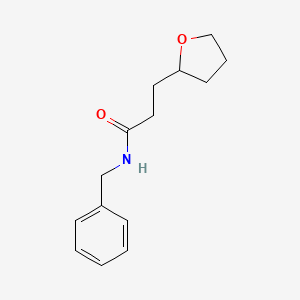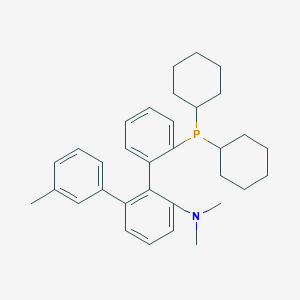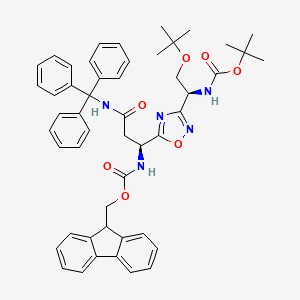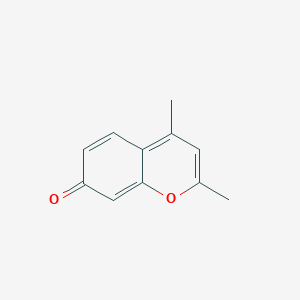
2,4-dimethyl-7H-chromen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-7H-chromen-7-one can be achieved through various methods. One common approach involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the chromenone moiety in acidic media .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dimethyl-7H-chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromenone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, chromanols, and various substituted chromenones, depending on the specific reaction and conditions used.
科学研究应用
2,4-Dimethyl-7H-chromen-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, fragrances, and agrochemicals.
作用机制
The mechanism of action of 2,4-dimethyl-7H-chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound can induce apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins. It may also inhibit key enzymes involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-7H-furo[3,2-g]chromen-7-one: A coumarin derivative with similar biological activities.
5-Phenyl-7H-furo[2,3-g]chromen-7-one: Another analog with potential therapeutic applications.
Uniqueness
2,4-Dimethyl-7H-chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2,4-dimethylchromen-7-one |
InChI |
InChI=1S/C11H10O2/c1-7-5-8(2)13-11-6-9(12)3-4-10(7)11/h3-6H,1-2H3 |
InChI 键 |
GCRCLVFZNTXKDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC(=O)C=C2O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
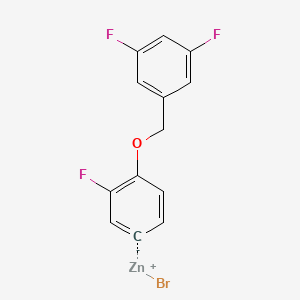

![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)

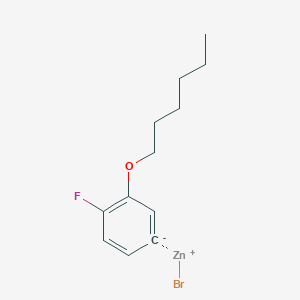
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
